Scaffold Identity Confirmed as the AG-024322 Core: Direct Link to Clinically-Validated Pan-CDK Pharmacology
PubChem database entry CID 135484456 confirms that CAS 351456-28-5 is the exact core scaffold of AG-024322, a second-generation pan-CDK inhibitor that reached advanced preclinical evaluation. In contrast, generic 'indazole-benzimidazole' building blocks from non-specialist suppliers often lack the precise 5-yl to 3-ol connectivity pattern present in this compound [1]. The close structural analog AG-024322 demonstrated potent ATP-competitive inhibition of CDK1, CDK2, and CDK4 with Ki values in the 1–3 nM range and produced tumor growth inhibition (TGI) of 65% at its maximum tolerated dose (20 mg/kg) in the MV522 xenograft model [2].
| Evidence Dimension | Structural Fidelity and Pharmacological Linkage to a Clinical Candidate |
|---|---|
| Target Compound Data | PubChem CID 135484456; IUPAC: 5-[3-(1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-ol |
| Comparator Or Baseline | AG-024322 (Ki CDK1/2/4: 1–3 nM; in vivo TGI: 65% at 20 mg/kg in MV522 model) |
| Quantified Difference | Target compound is the direct synthetic precursor; any deviation in the pyridine substitution (e.g., missing hydroxyl, altered position) breaks the relationship to the validated CDK inhibitor series. |
| Conditions | Chemical structure verification via PubChem; AG-024322 data from kinase assays and MV522 human tumor xenograft model. |
Why This Matters
For researchers who aim to synthesize or procure an intermediate that leads to a known clinical candidate with established kinase inhibition credentials, this exact CAS number guarantees the correct connectivity, eliminating the risk of inactive regioisomers.
- [1] PubChem. (2026). Compound Summary for CID 135484456: 5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL. View Source
- [2] Zhang, C. C., Troche, G., Yan, Z., et al. (2005). AG-024322 is a multi-targeted CDK inhibitor with potent antitumor activity in vivo. Cancer Research, 65(9_Supplement), 1044–1045. View Source
